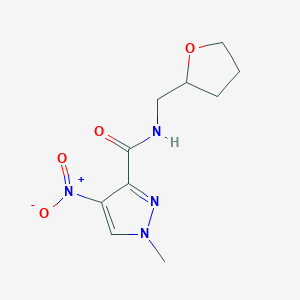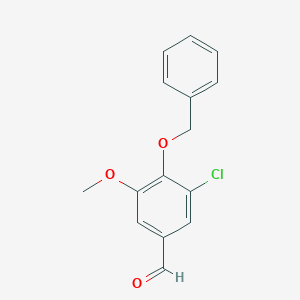![molecular formula C16H11F3N2O2 B2440618 1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one CAS No. 338774-65-5](/img/structure/B2440618.png)
1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one is a compound that has garnered attention due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethyl group in its structure imparts significant pharmacological and chemical properties, making it a subject of interest in medicinal chemistry and industrial applications.
Méthodes De Préparation
The synthesis of 1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one typically involves several steps. One common method includes the reaction of 3-(trifluoromethyl)phenol with 1-methyl-2(1H)-quinoxalinone under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its activity, influencing its binding affinity and selectivity towards target proteins or enzymes. The compound may modulate various biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one can be compared with other similar compounds, such as:
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Another compound with a trifluoromethyl group, used in similar applications.
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: Known for its use in medicinal chemistry.
5-hydroxy-1-methyl-3-(trifluoromethyl)pyrazole: Used in various chemical and biological studies.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
1-methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c1-21-13-8-3-2-7-12(13)20-14(15(21)22)23-11-6-4-5-10(9-11)16(17,18)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZXWIAWZYIMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2440538.png)
![2-[2-(furan-2-carbonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl]phenol](/img/structure/B2440539.png)


![isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate](/img/structure/B2440545.png)

![4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid](/img/structure/B2440547.png)


![[(1S,2R,4S,5S,6S)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanamine;hydrochloride](/img/structure/B2440551.png)

![5-Methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2440556.png)
![2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2440558.png)
